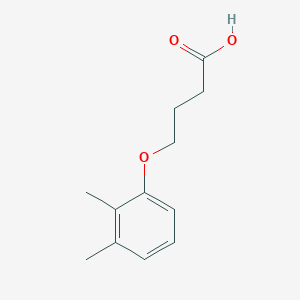

4-(2,3-Dimethylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-3-6-11(10(9)2)15-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSFUDMEDAWBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Molecular Transformations

Established Synthetic Pathways for 4-(2,3-Dimethylphenoxy)butanoic Acid

The principal and most established route for the synthesis of this compound is a two-step process beginning with the Williamson ether synthesis, followed by the hydrolysis of the resulting ester intermediate.

This pathway involves the reaction of 2,3-dimethylphenol (B72121) with a suitable 4-halobutanoate ester, such as ethyl 4-bromobutanoate, in the presence of a base. The initial step yields an ester intermediate, ethyl 4-(2,3-dimethylphenoxy)butanoate. Subsequent hydrolysis of this ester, typically under basic conditions (saponification), affords the target carboxylic acid after acidification.

An alternative reactant for the ether synthesis is the use of γ-butyrolactone. In this variation, the phenoxide ion attacks the lactone, leading to the direct formation of the sodium salt of the carboxylic acid, which is then protonated to yield the final product.

Mechanistic Elucidation of Key Reaction Steps

Williamson Ether Synthesis: The formation of the ether linkage proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The process is initiated by the deprotonation of the weakly acidic hydroxyl group of 2,3-dimethylphenol by a base (e.g., sodium hydride, potassium carbonate) to form a potent 2,3-dimethylphenoxide nucleophile. This phenoxide ion then performs a backside attack on the electrophilic carbon atom of the 4-halobutanoate ester, which bears the leaving group (e.g., Br⁻). wikipedia.org This concerted step, where the nucleophile attacks and the leaving group departs simultaneously, results in an inversion of stereochemistry if the carbon were chiral, and the formation of the C-O ether bond. youtube.com

Ester Hydrolysis (Saponification): The second key step, the conversion of the ester intermediate to the carboxylic acid, is typically achieved through base-catalyzed hydrolysis. This reaction involves the nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (e.g., ethoxide) as the leaving group and forming the carboxylate salt. The final step involves the protonation of this salt with a strong acid to yield this compound.

Optimization of Reaction Conditions and Efficiency Parameters

| Parameter | Condition | Rationale / Effect on Efficiency |

| Base | Strong bases (e.g., NaH, K₂CO₃, NaOH) | Ensures complete deprotonation of the phenol (B47542) to form the reactive phenoxide nucleophile. The choice of base can influence reaction rate and compatibility with other functional groups. numberanalytics.commasterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetone) | These solvents effectively solvate the cation of the base without solvating the nucleophile, thereby enhancing the nucleophilicity of the phenoxide and accelerating the SN2 reaction rate. numberanalytics.commasterorganicchemistry.com |

| Alkylating Agent | Primary alkyl halides (e.g., 4-bromobutanoate, 4-iodobutanoate) | Primary halides are optimal for SN2 reactions as they minimize the competing E2 elimination side reaction, which can become significant with secondary or tertiary halides. Iodides are better leaving groups than bromides, which are better than chlorides, leading to faster reaction rates (I > Br > Cl). wikipedia.orgmasterorganicchemistry.comfrancis-press.com |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | Increases the reaction rate. However, excessively high temperatures can promote side reactions like elimination or decomposition. numberanalytics.com Microwave-assisted heating can also be employed to reduce reaction times significantly. numberanalytics.com |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can be used in biphasic systems to facilitate the transport of the phenoxide from an aqueous phase to an organic phase containing the alkyl halide, improving reaction efficiency. youtube.com |

Strategies for Carboxylic Acid Moiety Derivatization

The carboxylic acid group of this compound is a versatile functional handle for a wide array of molecular transformations and derivatizations.

Esterification and Amidation Routes

Esterification: The carboxylic acid can be readily converted to a variety of esters through several methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comathabascau.calibretexts.org This is an equilibrium-controlled reaction, and yields can be maximized by using an excess of the alcohol or by removing the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

Amidation: Direct amidation of the carboxylic acid with a primary or secondary amine is another key transformation. This reaction typically requires activation of the carboxylic acid as it is generally unreactive towards amines under mild conditions. Common strategies include the use of coupling agents like carbodiimides (e.g., EDC, DCC) which form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. thermofisher.comdiva-portal.org Alternatively, catalytic methods using boronic acids or titanium-based catalysts can facilitate direct amide bond formation by avoiding stoichiometric coupling reagents and generating water as the only byproduct. diva-portal.orgorganic-chemistry.orgresearchgate.net

| Transformation | Reagents & Conditions | Product Class |

| Esterification | R'-OH, H₂SO₄ (cat.), heat | Ester (R-COOR') |

| Amidation | R'R''NH, EDC/DCC | Amide (R-CONR'R'') |

| Amidation (Catalytic) | R'R''NH, Boronic Acid or TiF₄ (cat.), heat, molecular sieves | Amide (R-CONR'R'') |

Chemical Conjugation and Prodrug Design Approaches (Non-Clinical Contexts)

In non-clinical research settings, the carboxylic acid moiety serves as an attachment point for chemical conjugation to alter the molecule's physicochemical properties. This is a common strategy in prodrug design, where a biologically active molecule is temporarily modified to enhance properties like solubility or permeability.

Esterification is a primary method for such conjugations. nih.gov By forming an ester linkage with various alcohols, the polarity and lipophilicity of this compound can be precisely tuned. For instance, conjugation with a hydrophilic alcohol (e.g., one containing polyethylene (B3416737) glycol chains) would increase water solubility, whereas conjugation with a lipophilic alcohol would enhance its solubility in nonpolar environments.

Similarly, forming amide conjugates with amino acids or other amine-containing molecules can introduce new functionalities and significantly alter the parent molecule's characteristics. These derivatizations are often achieved using the amidation chemistries described previously. The resulting ester or amide conjugates are typically designed to be cleaved (e.g., by hydrolysis) under specific chemical or enzymatic conditions to release the parent carboxylic acid.

Phenoxy Ring System Modifications

The aromatic phenoxy ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents. wikipedia.org The directing effects of the existing groups on the ring—the two methyl groups and the ether linkage—determine the position of substitution for incoming electrophiles.

The ether oxygen and the two methyl groups are all activating, ortho-, para-directing groups. wikipedia.org The combined directing effects will guide incoming electrophiles to the available positions on the ring (positions 4, 5, and 6). Steric hindrance from the existing substituents, particularly the bulky ether linkage and the adjacent methyl group, will also play a crucial role in determining the final regiochemical outcome. acs.org

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely lead to substitution at the less sterically hindered positions. lumenlearning.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce acyl or alkyl groups. youtube.com Acylation is generally preferred as it is less prone to polysubstitution and carbocation rearrangement issues that can affect alkylation.

These modifications allow for the synthesis of a diverse library of analogues based on the this compound scaffold for further scientific investigation.

Regioselective Functionalization and ortho-Substitution Techniques

The regioselective synthesis of this compound hinges on the precise formation of the ether linkage at the desired position of the 2,3-dimethylphenol ring. The hydroxyl group of phenol is an ortho-para directing group, meaning that in electrophilic aromatic substitution reactions, incoming electrophiles are directed to the positions ortho and para to the hydroxyl group. quora.comyoutube.com This inherent directing effect can be leveraged to achieve the desired substitution pattern.

One of the most widely employed methods for the synthesis of such phenoxyalkanoic acids is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgchem-station.comyoutube.comresearchgate.netyoutube.com This reaction involves the deprotonation of 2,3-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a four-carbon electrophile, such as γ-butyrolactone or an ethyl 4-halobutanoate. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent. chem-station.com

To enhance the regioselectivity, particularly to favor ortho-substitution, various strategies can be employed. The use of a bulky base can sterically hinder attack at the para-position, thereby increasing the proportion of the ortho-substituted product. Furthermore, the choice of the alkylating agent and reaction conditions can influence the regiochemical outcome.

Another approach to achieve regioselectivity is through ortho-directing groups . These are functional groups that can coordinate to a metal catalyst, bringing it in close proximity to the ortho C-H bond and facilitating its functionalization. While not directly applied in all syntheses of this compound, the principle is a cornerstone of modern organic synthesis for achieving high regioselectivity in the functionalization of aromatic rings. google.commcmaster.ca

The Friedel-Crafts alkylation represents an alternative synthetic route. In this reaction, 2,3-dimethylphenol can be reacted with γ-butyrolactone in the presence of a Lewis acid catalyst. beilstein-journals.org The regioselectivity of this reaction is influenced by both electronic and steric factors. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophilic attack, with the ortho and para positions being the most nucleophilic. quora.com Careful selection of the Lewis acid and reaction conditions is crucial to maximize the yield of the desired this compound.

| Method | Reagents | Key Principle |

| Williamson Ether Synthesis | 2,3-Dimethylphenol, γ-butyrolactone/ethyl 4-halobutanoate, Base | Nucleophilic substitution of a phenoxide on an alkyl halide. masterorganicchemistry.comwikipedia.org |

| Ortho-Directing Group Strategy | Substituted phenol, Metal catalyst, Alkylating agent | Coordination of a directing group to a metal catalyst to facilitate ortho C-H activation. google.commcmaster.ca |

| Friedel-Crafts Alkylation | 2,3-Dimethylphenol, γ-butyrolactone, Lewis acid | Electrophilic aromatic substitution of the phenol with a lactone. beilstein-journals.org |

Stereoselective Synthesis of Chiral Analogues

The introduction of a chiral center into the butanoic acid side chain of this compound leads to the formation of chiral analogues, which can exhibit distinct biological activities. The stereoselective synthesis of such analogues is a significant area of research.

One common approach to obtaining enantiomerically pure compounds is through chiral resolution . This involves the separation of a racemic mixture of the chiral carboxylic acid. A chiral derivatizing agent, which is itself enantiomerically pure, is reacted with the racemic acid to form a mixture of diastereomers. researchgate.netwikipedia.orgwikipedia.org These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. wikipedia.org After separation, the chiral auxiliary is removed to yield the individual enantiomers of the carboxylic acid.

Asymmetric synthesis offers a more direct route to enantiomerically enriched products. researchgate.net This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, a chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction that forms the chiral center. The auxiliary is then cleaved to afford the desired chiral product.

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules. nih.govcore.ac.uknih.govunimi.itmagtech.com.cn Enzymes, such as lipases and esterases, can exhibit high enantioselectivity in the hydrolysis of racemic esters of phenoxyalkanoic acids, a process known as kinetic resolution. In this process, one enantiomer of the ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and the unreacted ester can then be separated. Whole-cell biocatalysts can also be employed for the asymmetric reduction of keto-precursors to chiral hydroxy-analogs. nih.govmagtech.com.cn

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Involves the formation of diastereomers using a chiral resolving agent. researchgate.netwikipedia.org |

| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched product. | Utilizes chiral catalysts or auxiliaries to control stereochemistry. researchgate.net |

| Biocatalysis | Use of enzymes or whole-cell systems for stereoselective transformations. | High enantioselectivity under mild reaction conditions. nih.govcore.ac.uknih.gov |

Principles and Practice of Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The sustainable synthesis of this compound and its analogues focuses on reducing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of sustainable synthesis is the use of renewable or green solvents . Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, can significantly improve the sustainability of a process. neuroquantology.comnumberanalytics.comresearchgate.netigi-global.comwikipedia.org Research into solvent-free reaction conditions is also a major goal in green chemistry. numberanalytics.com

Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in immiscible phases, often an aqueous and an organic phase. wikipedia.orgfzgxjckxxb.comcrdeepjournal.orgbiomedres.usresearchgate.net By using a phase-transfer catalyst, the need for large quantities of organic solvents can be reduced or eliminated, as the reaction can be carried out in a biphasic system with water as one of the phases. wikipedia.orgfzgxjckxxb.com This approach is particularly relevant to the Williamson ether synthesis of phenoxyalkanoic acids, where the phenoxide is typically in an aqueous phase and the alkylating agent is in an organic phase.

Biocatalysis , as mentioned in the context of stereoselective synthesis, is also a cornerstone of green chemistry. nih.govcore.ac.uknih.gov Enzymatic reactions are typically conducted in aqueous media under mild conditions of temperature and pressure, reducing energy consumption and the formation of byproducts. The high selectivity of enzymes often eliminates the need for protection and deprotection steps, further simplifying the synthetic process and reducing waste.

The concept of atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. While the Williamson ether synthesis is a substitution reaction, its atom economy can be optimized by carefully selecting reagents and reaction conditions to minimize side reactions.

| Principle | Application in Synthesis | Benefit |

| Use of Green Solvents | Employing water, bio-solvents, or supercritical fluids as reaction media. neuroquantology.comnumberanalytics.comresearchgate.netwikipedia.org | Reduced toxicity, and environmental pollution. |

| Phase-Transfer Catalysis | Facilitating reactions in biphasic systems to minimize organic solvent use. wikipedia.orgfzgxjckxxb.comcrdeepjournal.org | Reduced solvent waste, and potentially milder reaction conditions. |

| Biocatalysis | Utilizing enzymes or whole organisms as catalysts. nih.govcore.ac.uknih.gov | High selectivity, mild conditions, and use of renewable catalysts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the product. | Minimization of waste generation. |

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of 4-(2,3-Dimethylphenoxy)butanoic acid are predicted to exhibit a series of distinct signals corresponding to each unique proton and carbon environment in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts (δ) are influenced by the electronic environment. For instance, aromatic protons are typically found downfield (higher ppm) due to the deshielding effect of the ring current. Protons adjacent to electronegative oxygen atoms, such as those in the ether and carboxylic acid moieties, are also shifted downfield.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each unique carbon. Carbons in different functional groups appear in characteristic regions; for example, the carbonyl carbon of the carboxylic acid is expected at the lowest field (highest ppm value). libretexts.orgoregonstate.edu

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | - | ~178-180 |

| 2 | ~2.5 | Triplet | ~30-35 |

| 3 | ~2.1 | Quintet | ~24-28 |

| 4 | ~4.0 | Triplet | ~67-70 |

| 5 | - | - | ~155-158 |

| 6 | - | - | ~125-128 |

| 7 | - | - | ~137-140 |

| 8 | ~6.8 | Doublet | ~125-128 |

| 9 | ~6.9 | Triplet | ~120-123 |

| 10 | ~6.7 | Doublet | ~110-113 |

| 11 | ~2.2 | Singlet | ~12-15 |

| 12 | ~2.3 | Singlet | ~18-22 |

| 13 (OH) | ~10-12 | Singlet (broad) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular structures. Actual experimental values may vary based on solvent and other experimental conditions.

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, which typically occurs between protons on adjacent carbon atoms. sdsu.edu For this compound, the following key correlations would be expected:

A cross-peak between the protons on C-2 and C-3, confirming the connectivity of the butanoic acid chain.

A cross-peak between the protons on C-3 and C-4, further establishing the butyrate (B1204436) chain structure.

Correlations between the aromatic protons on C-8, C-9, and C-10, confirming their positions on the benzene (B151609) ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). utsunomiya-u.ac.jp This is crucial for connecting different parts of the molecule. Expected key HMBC correlations include:

Correlations from the protons on C-4 to the aromatic carbon C-5, confirming the ether linkage.

Correlations from the methyl protons (C-11 and C-12) to the aromatic carbons C-6 and C-7, confirming the positions of the methyl groups on the ring.

Correlations from the protons on C-2 to the carbonyl carbon C-1, confirming the alpha-position to the carboxylic acid.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₁₂H₁₆O₃, the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the formula.

Calculated Exact Mass for C₁₂H₁₆O₃:

(12 x 12.000000) + (16 x 1.007825) + (3 x 15.994915) = 208.10994 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways are expected:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen could lead to the formation of a 2,3-dimethylphenoxide radical and a butanoic acid cation, or a 2,3-dimethylphenoxy radical and a butanoic acid cation. A key fragment would be the 2,3-dimethylphenol (B72121) ion at m/z 122.

McLafferty Rearrangement: For the butanoic acid chain, a characteristic McLafferty rearrangement could occur, leading to the loss of propene and the formation of a fragment ion.

Loss of Small Molecules: The loss of water (H₂O) from the carboxylic acid group or the loss of the entire carboxyl group (COOH) are common fragmentation pathways for carboxylic acids. libretexts.org

The following table summarizes some of the expected key fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment |

| 208 | [C₁₂H₁₆O₃]⁺ (Molecular Ion) |

| 122 | [C₈H₁₀O]⁺ (2,3-dimethylphenol) |

| 121 | [C₈H₉O]⁺ (Loss of a proton from the dimethylphenol fragment) |

| 87 | [C₄H₇O₂]⁺ (Butanoic acid fragment after ether bond cleavage) |

| 71 | [C₄H₇O]⁺ (Acylium ion from the butanoic acid chain) |

Vibrational Spectroscopy for Distinctive Functional Group Identification

Vibrational spectroscopy, typically in the form of Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

Carboxylic Acid Group:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid. docbrown.info

A strong and sharp C=O stretching band around 1700-1725 cm⁻¹. docbrown.info

Ether Linkage:

A C-O stretching band, typically in the region of 1200-1260 cm⁻¹ for the aryl-alkyl ether.

Aromatic Ring:

C-H stretching bands for the aromatic protons, usually appearing just above 3000 cm⁻¹.

C=C stretching bands within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region.

Alkyl Groups:

C-H stretching bands for the methyl and methylene (B1212753) groups of the butanoic acid chain and the dimethyl groups on the ring, typically found in the 2850-2960 cm⁻¹ range.

The following table summarizes the expected characteristic infrared absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1260 | C-O stretch | Aryl-Alkyl Ether |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the spectrum would be a composite of the vibrations from the 2,3-dimethylphenyl group, the ether linkage, the alkyl chain, and the carboxylic acid moiety.

The most characteristic absorption for the carboxylic acid group is the O-H stretching vibration, which appears as a very broad band in the region of 3300-2500 cm⁻¹. docbrown.infoamazonaws.comresearchgate.net The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info Another key feature is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1760-1710 cm⁻¹. amazonaws.comresearchgate.net

The presence of the aromatic ring would be indicated by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-C) would likely show a characteristic stretching vibration around 1250 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups in the alkyl chain and on the aromatic ring would be found in the 2975-2845 cm⁻¹ range. docbrown.info

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1710 (strong) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether | Ar-O-C Stretch | ~1250 |

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring and the carbon backbone.

Aromatic ring vibrations, especially the symmetric "breathing" mode, typically give rise to strong Raman signals. The C=C stretching bands of the phenyl group would also be prominent. The C-H stretching vibrations of the aromatic and aliphatic components would appear in the 3100-2800 cm⁻¹ region. While the carbonyl (C=O) stretch is observable in Raman, it is generally weaker than in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: a strong band around 200-210 nm (the E-band) and a weaker, more structured band between 250-280 nm (the B-band), both arising from π → π* transitions.

The presence of the dimethyl and phenoxy substituents on the benzene ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The carboxylic acid group itself has a weak n → π* transition associated with the carbonyl group, which typically appears at a longer wavelength but with a much lower intensity and may be obscured by the stronger aromatic absorptions.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (E-band) | ~210 - 230 |

| π → π* (B-band) | ~260 - 280 |

X-ray Crystallography for Crystalline State Molecular Geometry and Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, predictions can be made based on the structures of similar molecules.

It is highly probable that in the solid state, this compound would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids. The O-H···O hydrogen bonds in these dimers are a key feature of their supramolecular assembly.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometries and energies of molecules. devagirijournals.com For phenoxy acetic acid herbicides and other aromatic carboxylic acids, DFT calculations have been successfully used to determine their equilibrium geometry and bonding features. aip.orgnih.gov

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-(2,3-Dimethylphenoxy)butanoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

A thorough conformational landscape analysis would also be performed to identify various low-energy conformers. This is crucial as the biological activity of a molecule can be dependent on its specific conformation. Potential energy surface scans are employed to explore the rotational barriers around flexible bonds, such as those in the butanoic acid side chain and the ether linkage.

While specific data for this compound is not available in the cited literature, a representative table of what such calculations would yield is presented below.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | ~ 1.37 Å |

| Bond Length | C=O (carboxyl) | ~ 1.21 Å |

| Bond Length | O-H (carboxyl) | ~ 0.97 Å |

| Bond Angle | C-O-C (ether) | ~ 118° |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: These are typical values for similar structures and are for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. uni-muenchen.de It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de

For this compound, NBO analysis would reveal key insights into:

Hybridization: The spd composition of atomic orbitals in forming bonds.

Charge Distribution: The natural atomic charges on each atom, indicating sites susceptible to electrostatic interactions.

Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between a lone pair on the ether oxygen and an antibonding orbital of the aromatic ring (n -> σ*) or between σ bonds of the alkyl chain and antibonding orbitals. These interactions are quantified by the second-order perturbation energy, E(2). researchgate.netwisc.edu NBO analysis has been used to study hydrogen bonding and charge transfer in various molecules. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O_ether) | σ*(C_ring - C_ring) | Illustrative Value |

| σ (C_alkyl - H) | σ*(C_alkyl - C_alkyl) | Illustrative Value |

Note: E(2) quantifies the stabilization energy from the donor-acceptor interaction. Specific values for the title compound are not available.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. materialsciencejournal.org

For this compound, FMO analysis would provide:

HOMO and LUMO energy levels: These values can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.net

Spatial distribution of HOMO and LUMO: Visualizing these orbitals shows the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In phenoxyalkanoic acids, the HOMO is typically localized on the aromatic ring, while the LUMO may be distributed over the carboxylic acid group.

Table 3: Illustrative FMO Properties for this compound

| Property | Energy (eV) |

|---|---|

| HOMO Energy | Illustrative Value |

| LUMO Energy | Illustrative Value |

| HOMO-LUMO Gap (ΔE) | Illustrative Value |

Note: These values are crucial for predicting the chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. semanticscholar.orgnih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show:

Negative potential: Concentrated around the oxygen atoms of the ether and carboxylic acid groups, indicating their role as hydrogen bond acceptors.

Positive potential: Located around the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated. ucalgary.ca

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Environmental Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and interactions with the environment, such as a solvent or a protein binding site.

Many phenoxyalkanoic acids exhibit biological activity by interacting with proteins. For instance, some act as plant growth regulators (auxins) by binding to specific auxin-binding proteins (ABPs). nih.govnih.gov MD simulations can be employed to study the binding of this compound to such non-clinical protein targets.

These simulations can reveal:

Binding stability: By calculating the root-mean-square deviation (RMSD) of the ligand in the binding pocket over time.

Key interactions: Identifying the specific amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. nih.gov

Conformational changes: Observing how the protein and ligand structures adapt upon binding. nih.gov

Binding free energy: Estimating the strength of the ligand-protein interaction through methods like MM/PBSA or free energy perturbation.

While no specific MD simulation studies for this compound were identified in the literature, the methodology remains a critical tool for understanding its potential biological interactions. Such studies are crucial for elucidating the molecular mechanisms of action for compounds of this class. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenoxy acetic acid |

| Aromatic carboxylic acids |

| Auxin |

Evaluation of Conformational Stability Across Diverse Solvation Environments

In a non-polar (aprotic) solvent, the molecule is likely to favor conformations where intramolecular hydrogen bonding can occur between the carboxylic acid proton and the ether oxygen. This would result in a more folded or compact structure. Conversely, in polar, protic solvents such as water or methanol, the molecule is expected to adopt a more extended conformation. This allows for the polar carboxylic acid group to be fully solvated and engage in stronger intermolecular hydrogen bonds with the solvent molecules, an energetically favorable state.

Computational methods, particularly Density Functional Theory (DFT), coupled with Polarizable Continuum Models (PCM), are the standard approach for quantifying these environmental effects. Such calculations would determine the Gibbs free energy of various conformers in different simulated solvent environments, allowing for a precise prediction of the most stable conformations and the equilibrium distribution between them.

In Silico Prediction of Molecular Descriptors and Reactivity Indices

Theoretical Physicochemical Descriptors (e.g., TPSA, Rotatable Bonds)

In silico tools allow for the prediction of numerous physicochemical properties that are crucial for understanding a molecule's behavior. As a specific data entry for this compound is not available in major public databases, the following table presents computed properties for the closely related structural isomer, 4-(2,4-dimethylphenoxy)butanoic acid, which serves as a reasonable proxy. The Topological Polar Surface Area (TPSA) is calculated based on the functional groups present in the target molecule.

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C12H16O3 | Defines the elemental composition. |

| Molecular Weight | 208.25 g/mol | The mass of one mole of the substance. |

| XLogP3 | 2.5 | A measure of lipophilicity; indicates moderate solubility in non-polar environments. |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate one hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3 | The ether oxygen and two carboxylic oxygens can accept hydrogen bonds. |

| Rotatable Bond Count | 5 | Indicates molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | The surface area of polar atoms; influences membrane permeability. |

Data for all descriptors except TPSA are for the isomer 4-(2,4-dimethylphenoxy)butanoic acid. uni.lu

Predicted Chemical Reactivity (e.g., Nucleophilicity, Electrophilicity)

The chemical reactivity of this compound can be predicted by analyzing its electronic structure. The molecule possesses distinct regions of varying electron density that dictate its behavior in chemical reactions.

Nucleophilic Centers : The primary nucleophilic character is associated with the aromatic ring. The two methyl groups and the ether oxygen are electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it susceptible to attack by electrophiles. The lone pairs on the ether oxygen and the carbonyl oxygen of the carboxylic acid also represent sites of nucleophilicity. Quantum mechanical calculations would likely show the Highest Occupied Molecular Orbital (HOMO) to be delocalized over this electron-rich phenoxy system.

Electrophilic Centers : The most significant electrophilic site is the acidic proton of the carboxylic acid group, which is readily abstracted by a base. The carbonyl carbon of the carboxylic acid also possesses electrophilic character due to the polarization of the C=O bond, making it a target for nucleophiles. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carboxylic acid moiety, specifically around the π* orbital of the carbonyl group.

Molecular Docking Studies for Predictive Binding Mechanism Assessment

Identification of Putative Non-Human Biological Macromolecular Targets

Based on its structural similarity to the phenoxyalkanoic acid class of compounds, this compound is predicted to act as an auxin mimic. wikipedia.org Synthetic auxins are a major class of herbicides that function by over-stimulating hormonal pathways in plants, leading to uncontrolled growth and death. researchgate.net

The primary molecular targets for auxin herbicides in plants are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins . nih.govnih.gov These proteins are components of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex. regulations.gov When an auxin molecule binds to the TIR1 receptor, it promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the upregulation of auxin-responsive genes and subsequent herbicidal effects. nih.govregulations.gov Therefore, the TIR1 protein from a model plant species such as Arabidopsis thaliana is a key putative non-human biological macromolecular target for this compound.

Analysis of Predicted Ligand-Receptor Intermolecular Interactions and Binding Modes

A molecular docking simulation of this compound into the auxin-binding pocket of the TIR1 receptor would reveal its likely binding mechanism. The essential structural features for the activity of auxin mimics are a negatively charged carboxylic acid group separated from a planar aromatic ring system by a specific distance. nih.gov

The predicted binding mode would involve the following key intermolecular interactions:

Ionic/Hydrogen Bonding : The deprotonated carboxylate group of the butanoic acid chain is critical for binding. It would form a strong salt bridge or a network of hydrogen bonds with positively charged or polar amino acid residues within the TIR1 active site, anchoring the ligand in place.

The specific orientation and combination of these interactions determine the binding efficacy and biological activity of the compound.

| Interaction Type | Molecular Feature of Ligand | Putative Interacting Residues in Target (TIR1) |

| Salt Bridge / Hydrogen Bond | Carboxylate group (-COO⁻) | Positively charged (e.g., Arginine) and polar (e.g., Serine) residues |

| Hydrophobic Interactions | 2,3-Dimethylphenyl ring | Non-polar residues (e.g., Leucine, Phenylalanine, Tryptophan) |

| van der Waals Contacts | Entire ligand structure | Residues lining the binding pocket |

Virtual Screening Methodologies for Structural Analogues

Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. For a compound such as this compound, which shows potential as a modulator of targets like the endothelin (ET) receptors, virtual screening offers a rapid and cost-effective strategy to explore a vast chemical space for structural analogues with potentially improved activity, selectivity, and pharmacokinetic properties. The methodologies for such a screening campaign can be broadly categorized into ligand-based and structure-based approaches. Given that endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs), specific considerations for this receptor class are integrated into the workflow. nih.gov

A typical virtual screening workflow for identifying structural analogues of this compound would involve a multi-step process, beginning with the preparation of the target receptor and the compound library, followed by the screening itself, and concluding with post-screening analysis and hit selection.

Receptor Preparation

A crucial first step in structure-based virtual screening is the preparation of the three-dimensional structure of the target protein. As the crystal structures of many GPCRs, including the endothelin-A receptor (ETAR), may not be readily available, homology modeling is often employed. tandfonline.comtandfonline.comnih.gov This involves building a 3D model of the ETAR based on the known crystal structure of a closely related GPCR. The quality and stability of the generated homology model are then assessed using molecular dynamics (MD) simulations to ensure it represents a physiologically relevant conformation. tandfonline.comtandfonline.comnih.govnih.gov

Ligand Library Preparation

A virtual library of structural analogues of this compound can be constructed by modifying its core scaffold. This involves introducing various substituents at different positions on the phenoxy and butanoic acid moieties. The library can be populated with commercially available compounds from databases such as ZINC or Traditional Chinese Medicine (TCM) databases, or with virtually enumerated structures. tandfonline.comnih.gov Each molecule in the library is then subjected to energy minimization and conformational analysis to generate a set of low-energy 3D conformations for subsequent screening.

Ligand-Based Virtual Screening (LBVS)

In the absence of a reliable 3D structure of the target receptor, or as a complementary approach, ligand-based virtual screening can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities.

One common LBVS technique is the development of a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model can be generated based on the structure of known active compounds, such as potent endothelin receptor antagonists. nih.govmdpi.com The virtual library of analogues is then screened to identify molecules that match the pharmacophore model.

Structure-Based Virtual Screening (SBVS)

When a 3D structure of the target receptor is available (either from experimental methods or homology modeling), structure-based virtual screening, primarily through molecular docking, is a powerful tool. nih.gov

Molecular docking simulations predict the preferred binding orientation and affinity of each ligand from the virtual library within the active site of the receptor. plos.org The binding pocket of the endothelin receptor is identified, and each analogue is "docked" into this site. A scoring function is then used to estimate the binding affinity, and the ligands are ranked based on their scores. For GPCRs, flexible docking protocols that allow for side-chain movements in the binding site can provide more accurate predictions. seoklab.orgsemanticscholar.org

Post-Screening Analysis and Hit Selection

The top-ranked compounds from either or both screening methods are then subjected to further analysis to refine the selection of promising candidates. This typically involves:

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to re-evaluate the binding affinities of the top-ranked docked poses for greater accuracy. tandfonline.comnih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the selected hits are computationally predicted to filter out compounds with unfavorable pharmacokinetic profiles.

Visual Inspection and Clustering: The binding poses of the top-scoring ligands are visually inspected to ensure key interactions with the receptor are present. The hits are also clustered based on their chemical scaffolds to ensure a diverse range of potential lead compounds are selected for further experimental validation.

The following data tables illustrate the potential outcomes of a virtual screening campaign for analogues of this compound targeting the endothelin-A receptor.

| Analogue ID | Scaffold | Pharmacophore Fit Score | Predicted Activity |

| Analogue-001 | This compound | 0.95 | High |

| Analogue-002 | 4-(2-Methyl-3-chlorophenoxy)butanoic acid | 0.88 | Moderate |

| Analogue-003 | 4-(2,3-Dimethylphenoxy)pentanoic acid | 0.75 | Moderate |

| Analogue-004 | 4-(3-Methoxy-2-methylphenoxy)butanoic acid | 0.92 | High |

| Analogue-005 | 4-(2,3-Dimethylphenylthio)butanoic acid | 0.65 | Low |

| Analogue ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (MM/GBSA, kcal/mol) |

| Analogue-001 | -9.8 | Arg122, Tyr129, Asp147 | -55.2 |

| Analogue-004 | -10.2 | Arg122, Tyr129, Asp147, Gln165 | -58.9 |

| Analogue-007 | -9.5 | Arg122, Tyr129 | -52.1 |

| Analogue-015 | -9.1 | Tyr129, Asp147 | -49.8 |

| Analogue-023 | -8.7 | Arg122 | -45.3 |

| Analogue ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Toxicity Risk |

| Analogue-001 | 75 | Low | Low |

| Analogue-004 | 82 | Low | Low |

| Analogue-007 | 68 | Medium | Low |

| Analogue-015 | 71 | Low | Medium |

| Analogue-023 | 85 | Low | Low |

Through this systematic and multi-faceted virtual screening approach, a manageable number of diverse and promising structural analogues of this compound can be identified for synthesis and subsequent experimental evaluation, thereby accelerating the drug discovery process.

Due to a lack of specific scientific data for the chemical compound “this compound,” it is not possible to generate a detailed article that strictly adheres to the provided outline. Widespread searches have revealed that while general information exists for the broader classes of butanoic acid and phenoxybutanoic acid derivatives, specific experimental results pertaining to enzyme inhibition, cellular signaling, and structure-activity relationships for this compound are not available in the public domain.

Butanoic acid and its derivatives are recognized as histone deacetylase (HDAC) inhibitors. nih.govgsartor.orgresearchgate.netnih.govnih.gov The mechanism of HDAC inhibition by short-chain fatty acids like butyrate (B1204436) generally involves the molecule accessing the active site of the enzyme. nih.gov However, specific enzyme targets for this compound have not been identified.

Similarly, while related compounds such as phenylbutyric acid are known to influence cellular signaling pathways, including the Akt/p21WAF1 pathway and endoplasmic reticulum stress responses, no such studies have been published for this compound. osti.govnih.gov

Structure-activity relationship (SAR) studies for butanoic acid derivatives as HDAC inhibitors have noted the importance of the aliphatic chain's length and structure. nih.gov For other related compounds, like phenoxybutanoic acid derivatives, SAR studies have been conducted in the context of endothelin receptor antagonism. nih.gov However, no specific SAR studies for this compound are available.

To provide a scientifically accurate and thorough article as requested, specific research data on this compound would be required. Without such data, any attempt to populate the detailed outline would be speculative and not focused solely on the requested compound.

Molecular Interactions and Mechanistic Insights Non Clinical Biological Systems

Structure-Activity Relationship (SAR) Studies for Non-Human Biological Targets

Correlation of Structural Modifications with Observed Molecular Interaction Profiles

The molecular interaction profile of 4-(2,3-Dimethylphenoxy)butanoic acid is intrinsically linked to its distinct structural features: the phenoxy group, the dimethyl substitution pattern on the aromatic ring, and the butanoic acid side chain. While direct studies on this specific molecule are limited, the principles of structure-activity relationships (SARs) derived from the broader class of phenoxyalkanoic acids and other phenolic compounds offer significant insights.

The biological activity and interaction profiles of phenoxyalkanoic acids are known to be sensitive to the nature and position of substituents on the aromatic ring. For this compound, the two methyl groups at the 2 and 3 positions are critical. These substitutions influence the electronic distribution of the phenyl ring and introduce steric hindrance, which can affect the molecule's ability to fit into specific binding pockets of target proteins. The methyl groups, being electron-donating, can modulate the acidity of the carboxylic acid group and the reactivity of the aromatic ring. nih.gov The position of these substituents is crucial; for instance, in related phenoxyacetic acid herbicides, the location of chloro and methyl groups on the ring dramatically alters their biological efficacy. nih.gov

The butanoic acid side chain also plays a pivotal role. The length of this alkyl chain is a key determinant of the compound's lipophilicity and flexibility. uc.pt Increased chain length can enhance hydrophobic interactions with non-polar regions of a protein or facilitate partitioning into lipid membranes. mdpi.com The carboxylic acid functional group is a primary site for electrostatic interactions and hydrogen bonding with amino acid residues such as arginine, lysine, or histidine within a protein's active site. frontiersin.org

Interactions between phenolic compounds and proteins are generally governed by non-covalent forces, including hydrogen bonds and hydrophobic interactions. frontiersin.orgresearchgate.net The hydroxyl groups of phenolic rings are known to form hydrogen bonds with the carboxyl groups of proteins. frontiersin.org In the case of this compound, the ether oxygen of the phenoxy group and the carbonyl and hydroxyl oxygens of the butanoic acid chain are potential hydrogen bond acceptors and donors, respectively. The dimethyl-substituted phenyl ring provides a significant hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with non-polar amino acid residues. mdpi.com

Computational studies on similar molecules, such as p-chlorophenoxyacetic acid, have been used to model interactions with protein targets like ion channels. nih.gov These models suggest that the aromatic ring and the acidic side chain are crucial for binding within protein cavities. nih.gov Such in silico approaches could be instrumental in predicting the potential binding modes of this compound with various biological targets.

A hypothetical representation of how structural modifications might influence molecular interactions is presented in the table below.

| Structural Modification | Potential Impact on Molecular Interaction |

| Position of Methyl Groups | Alters steric fit in binding pockets and modifies electronic properties of the phenyl ring. |

| Length of the Alkanoic Acid Chain | Modulates lipophilicity, affecting hydrophobic interactions and membrane partitioning. |

| Esterification of Carboxylic Acid | Removes a key hydrogen bonding and electrostatic interaction site, likely reducing binding affinity to many protein targets. |

| Hydroxylation of the Phenyl Ring | Introduces additional hydrogen bonding capabilities, potentially increasing affinity for certain protein sites. |

Auxiliary Biological Interaction Modes (e.g., Membrane Perturbation, Protein Association)

Beyond specific interactions with well-defined binding sites on proteins, this compound may exhibit auxiliary biological interaction modes. These can include less specific interactions such as membrane perturbation and general protein association.

The amphiphilic nature of this compound, possessing both a lipophilic dimethylphenoxy group and a hydrophilic carboxylic acid group, suggests a potential for interaction with biological membranes. Molecules with such characteristics can partition into the lipid bilayer of cell membranes, potentially altering their physical properties. mdpi.com This insertion can lead to changes in membrane fluidity, permeability, and the function of membrane-embedded proteins. mdpi.com While specific studies on the membrane interactions of this compound are not available, research on other amphiphilic molecules, including some antimicrobial and anesthetic drugs, has demonstrated that their biological effects can be, at least in part, attributed to their ability to disrupt membrane structure and function. mdpi.com

General, non-specific protein association is another potential auxiliary interaction mode. Phenolic compounds are known to interact with a wide range of proteins, often through the formation of hydrogen bonds and hydrophobic interactions. researchgate.net This can lead to the formation of protein-phenolic complexes that may alter the protein's conformation and function. researchgate.net The propensity for these interactions is influenced by factors such as the pH of the environment, which can affect the ionization state of both the phenolic compound and the protein's amino acid residues. frontiersin.org Such non-specific binding to abundant proteins in biological fluids, like serum albumin, can affect the free concentration and bioavailability of a compound. For related phenoxyacetic acid derivatives, binding to human serum albumin has been a subject of study to understand their pharmacokinetic properties. researchgate.net

Environmental Behavior and Transformation Pathways

Adsorption and Desorption Dynamics in Environmental Matrices (Soil, Sediment)

The retention and movement of phenoxyalkanoic acids in soil and sediment are primarily controlled by adsorption and desorption phenomena. These processes are critical in determining the compound's bioavailability for microbial degradation and its potential for leaching into groundwater.

The sorption of phenoxyalkanoic acids in soil is significantly influenced by the soil's organic matter content and its mineralogical composition. Soil organic matter, particularly its humic and fulvic acid fractions, is a primary adsorbent for these compounds. mdpi.comnih.govresearchgate.netresearchgate.net The extent of adsorption is generally positively correlated with the organic carbon content of the soil. researchgate.net For instance, studies on related phenoxyacetic acids have shown a strong correlation between the amount of herbicide adsorbed and the soil's organic matter content. researchgate.net

Table 1: Factors Influencing the Sorption of Phenoxyalkanoic Acids in Soil

| Soil Component | Influence on Sorption | Key Factors |

| Organic Matter (Humic & Fulvic Acids) | Primary adsorbent, positive correlation with sorption. mdpi.comresearchgate.net | Organic carbon content, nature of the organic matter. researchgate.net |

| Mineral Components (Clays, Metal Oxyhydroxides) | Significant sorption sites, especially for Fe and Al oxyhydroxides. nih.govresearchgate.net | Type and content of clay minerals, presence of metal oxides. nih.gov |

| Soil pH | Master variable; sorption is negatively correlated with pH. mdpi.comresearchgate.net | Influences the speciation of the acid (neutral vs. anionic form). mdpi.com |

Several molecular-level mechanisms are responsible for the adsorption of phenoxyalkanoic acids onto soil components. The neutral forms of these herbicides, more prevalent at low pH, can be bound to humic substances through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

For the anionic forms, which dominate at higher pH levels, adsorption can occur via bridges created by polyvalent cations like Al³⁺ species complexed with fulvic and humic acids. mdpi.comnih.gov This can involve the formation of ternary outer-sphere complexes between the herbicide anion, the metal ion, and the organic matter surface. mdpi.comnih.gov Another proposed mechanism is ligand exchange, where the carboxylate group of the herbicide anion exchanges with a hydroxyl group on the surface of metal oxyhydroxides or on metal ions complexed with humic acids. mdpi.comnih.gov Water-bridging, where a water molecule forms a bridge between the herbicide and the soil surface, is another potential mechanism, particularly with adsorbed iron cations. researchgate.net

Microbial Degradation and Biotransformation Processes

Microbial degradation is the primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in the environment. researchgate.net A diverse range of soil microorganisms, including bacteria and fungi, have been shown to break down these compounds, using them as a source of carbon and energy. nih.govnih.govmdpi.com

While specific metabolites for 4-(2,3-Dimethylphenoxy)butanoic acid have not been documented in the reviewed literature, the degradation pathways of other phenoxyalkanoic acids provide a likely model. A common initial step in the biodegradation of phenoxy herbicides is the cleavage of the ether linkage connecting the aromatic ring to the aliphatic side chain. researchgate.net For instance, in the degradation of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), the detection of corresponding phenol (B47542) intermediates indicates ether cleavage as the initial breakdown step. researchgate.net

Following this logic, the initial biotransformation of this compound would likely yield 2,3-Dimethylphenol (B72121) and 4-hydroxybutanoic acid . Further degradation would then proceed via the breakdown of these intermediates. For example, studies on the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida identified 3,4-dimethylphenol (B119073) and 3,4-dimethylcatechol as subsequent metabolites, suggesting a pathway involving hydroxylation of the aromatic ring followed by ring cleavage. nih.gov

Table 2: Plausible Initial Biotransformation Products of this compound

| Parent Compound | Plausible Initial Metabolites |

| This compound | 2,3-Dimethylphenol |

| 4-hydroxybutanoic acid |

The enzymatic breakdown of phenoxyalkanoic acids has been extensively studied for compounds like 2,4-D and MCPA. The initial cleavage of the ether bond is often catalyzed by specific dioxygenase enzymes. asm.org For phenoxypropionate herbicides, two key enzymes, (R)- and (S)-dichlorprop/α-ketoglutarate dioxygenases, encoded by the rdpA and sdpA genes respectively, are responsible for this first degradation step. asm.org While the specific enzymes for phenoxybutanoic acids are less characterized, it is likely that similar oxygenase enzymes are involved.

Fungal enzymes may also play a role in the degradation of related aromatic compounds. For instance, in the degradation of 3-phenoxybenzoic acid, a metabolite of some pyrethroid pesticides, enzymes such as cytochrome P450 (CYP450), lignin (B12514952) peroxidase (LiP), laccase, and manganese peroxidase (MnP) have been identified as potential candidates for its breakdown. nih.gov

The complete mineralization of phenoxyalkanoic acids in the environment is often the result of the synergistic activities of a microbial consortium rather than a single microbial species. nih.gov Different members of the consortium may carry out different steps of the degradation pathway. For example, in the degradation of 2,4-DB and MCPB, bacterial consortia containing members of the genera Stenotrophomonas, Brevundimonas, Pseudomonas, and Ochrobactrum have been identified. researchgate.net The combined activities of these community members were necessary for the effective degradation of the herbicides. researchgate.net Similarly, mixed bacterial cultures have been shown to effectively degrade other phenoxy acid herbicides like MCPA and mecoprop. nih.gov The presence of a consortium can enhance the degradation efficiency and resilience to fluctuating environmental conditions. nih.gov

Photolytic Degradation in Aqueous and Solid Phases

The photolytic degradation of this compound, a member of the phenoxyalkanoic acid class of herbicides, is a key process in its environmental dissipation. This process involves the breakdown of the compound upon absorption of light, leading to the formation of various transformation products.

Photochemical Reaction Mechanisms and Quantum Yields

Indirect photodegradation is often a more significant pathway in the environment. This process is mediated by natural photosensitizers present in water and soil, such as dissolved organic matter (DOM), nitrate, and bicarbonate ions. These substances absorb sunlight and produce reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•), which then react with and degrade the herbicide.

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a critical parameter for assessing the rate of photolytic degradation. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed by the molecule. Specific quantum yield values for this compound have not been reported. However, for other phenoxy herbicides, these values can vary significantly depending on the specific compound and the environmental matrix.

Table 1: General Photochemical Parameters for Phenoxy Herbicides

| Parameter | General Value/Observation for Phenoxy Herbicides |

|---|---|

| Primary Light Absorption Range | < 290 nm (UV-C), with some absorption in the environmentally relevant UV-A and UV-B range. |

| Direct Photolysis Efficiency | Generally low under natural sunlight conditions. |

| Indirect Photolysis Mediators | Dissolved Organic Matter (DOM), Nitrate (NO₃⁻), Bicarbonate (HCO₃⁻). |

| Key Reactive Species | Hydroxyl Radical (•OH), Singlet Oxygen (¹O₂), Peroxyl Radicals (ROO•). |

| Quantum Yield (Φ) | Varies by compound and environmental conditions; specific data for this compound is not available. |

Influence of Light Exposure and Environmental Conditions

The rate and extent of photolytic degradation of this compound are significantly influenced by light exposure and various environmental conditions.

Light Exposure:

Intensity and Wavelength: Higher light intensity generally leads to faster degradation rates. The wavelength of light is also crucial, with shorter UV wavelengths being more energetic and potentially more effective at inducing direct photolysis. However, the availability of these shorter wavelengths at the Earth's surface is limited.

Duration: Longer exposure to sunlight will result in more extensive degradation over time.

Environmental Conditions:

pH: The pH of the aqueous environment can affect the speciation of the herbicide (ionized vs. non-ionized form), which in turn can influence its light absorption properties and reactivity with photochemically generated transient species.

Presence of Photosensitizers: As mentioned, natural substances like dissolved organic matter (humic and fulvic acids) can accelerate photodegradation through sensitization. The concentration and character of DOM can vary significantly between different water bodies, leading to different degradation rates.

Temperature: While photolysis is primarily a light-dependent process, temperature can have a secondary effect on reaction rates.

Matrix: Photodegradation can occur in both aqueous phases (surface water) and on solid phases (soil surfaces). On soil, the process can be more complex due to the interaction of the herbicide with soil particles, which can either enhance degradation by providing a surface for reaction or inhibit it by shielding the molecule from light. The presence of clay minerals and metal oxides in soil can also influence photochemical reactions. nanobioletters.com Generally, photodegradation is faster on soil surfaces than in water. researchgate.net

Environmental Mobility: Volatilization and Leaching Potential

The environmental mobility of this compound, encompassing its potential for volatilization and leaching, determines its transport and distribution in various environmental compartments.

Predictive Models for Transport and Distribution in Environmental Compartments

Predictive models are essential tools for estimating the environmental fate and transport of pesticides. usda.gov These models, often based on the convection-dispersion equation, integrate the physicochemical properties of the compound with soil and environmental parameters to simulate its movement. researchgate.net

For assessing the transport of this compound, models like HYDRUS, MACRO, and PRZM could be utilized. mdpi.comucdavis.edu These models require input data such as:

Soil Properties: Organic carbon content (Koc), soil texture, bulk density, and water retention characteristics.

Compound Properties: Water solubility, vapor pressure, and degradation half-life.

Environmental Conditions: Rainfall, temperature, and irrigation practices.

The organic carbon partition coefficient (Koc) is a key parameter, as it indicates the tendency of the compound to adsorb to soil organic matter. A higher Koc value suggests stronger adsorption and lower mobility. For phenoxy herbicides, adsorption is influenced by soil pH and organic matter content. researchgate.net

Volatilization potential is primarily governed by the compound's vapor pressure and Henry's Law constant. While specific data for this compound is scarce, phenoxy herbicides are generally considered to have low to moderate volatility. oregonstate.edu

Assessment of Potential for Groundwater Contamination (Comparative Studies)

The potential for groundwater contamination by this compound is a significant environmental concern. usgs.gov The leaching potential is inversely related to its adsorption to soil particles and directly related to its persistence and the amount of water moving through the soil profile. iastate.edu

Comparative studies of other phenoxyalkanoic acid herbicides indicate that those with lower adsorption and longer half-lives have a higher potential to reach groundwater. nih.gov For instance, herbicides like MCPA and 2,4-D are frequently detected in groundwater, indicating their mobility. nih.gov The butanoic acid side chain in this compound might influence its adsorption characteristics compared to acetic or propionic acid derivatives.

The Groundwater Ubiquity Score (GUS), calculated from the herbicide's half-life in soil and its Koc value, is a common screening tool to estimate leaching potential. A higher GUS score indicates a greater likelihood of leaching.

Table 2: Factors Influencing the Groundwater Contamination Potential of Phenoxy Herbicides

| Factor | Influence on Leaching Potential |

|---|---|

| Adsorption (Koc) | Higher Koc leads to lower leaching potential. researchgate.net |

| Persistence (Half-life) | Longer half-life increases the time available for leaching. vt.edu |

| Water Solubility | Higher solubility can increase mobility in soil water. |

| Soil Type | Sandy soils with low organic matter allow for greater leaching. |

| Rainfall/Irrigation | Higher water input increases the downward movement of the compound. |

Advanced Applications in Chemical Synthesis and Agri Science Research

Role as Key Chemical Precursors and Intermediates in Fine Chemical Synthesis

Phenoxyalkanoic acids are a significant class of compounds utilized as building blocks in organic synthesis due to the versatility of the ether linkage and the carboxylic acid functional group. These moieties allow for a variety of chemical transformations, making them valuable precursors for more complex molecules.

As a substituted phenoxybutanoic acid, 4-(2,3-Dimethylphenoxy)butanoic acid holds potential as a precursor for the synthesis of diverse and complex organic scaffolds. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, which are fundamental transformations in the construction of larger molecules. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities, thereby increasing molecular complexity.

For instance, related phenoxyalkanoic acid derivatives have been used in the synthesis of various heterocyclic compounds and other intricate molecular architectures. The ether linkage is generally stable under many reaction conditions, making it a reliable linker within a larger molecular framework.

For example, chiral auxiliaries could be attached to the carboxylic acid group to direct stereoselective reactions on other parts of the molecule. Alternatively, the butanoic acid chain itself could be a target for stereoselective modifications, such as asymmetric alpha-functionalization, to create chiral centers. The development of such methodologies would broaden the utility of this class of compounds as chiral building blocks in synthetic chemistry.

Research on Agrochemical Applications as Synthetic Plant Regulators

Phenoxyalkanoic acids are a well-established class of synthetic plant growth regulators, with some of the earliest and most successful herbicides belonging to this family. unl.edu Their mode of action typically involves mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species. unl.edu

Synthetic auxins, including phenoxyacetic acids, are known to elicit a range of physiological responses in plants that are characteristic of natural auxins. eagri.org These responses include cell elongation, cell division, and root initiation. eagri.org It is plausible that this compound exhibits auxin-like activity.

To investigate this, experiments in model plant systems such as Arabidopsis thaliana would be necessary. Such studies would typically involve observing effects on root and shoot growth, gravitropism, and gene expression patterns associated with auxin signaling pathways. By comparing the effects of this compound to that of IAA and other known synthetic auxins, its potential as a plant growth regulator could be determined. The substitution pattern on the phenyl ring (the two methyl groups at the 2 and 3 positions) would be a key determinant of its activity and selectivity.